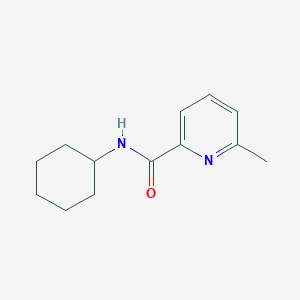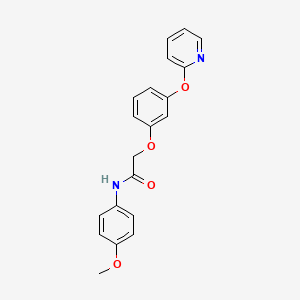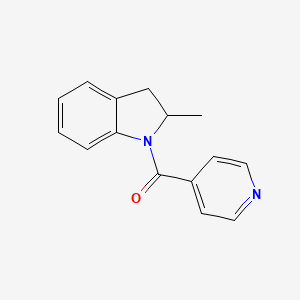
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone, also known as DIPM, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. DIPM belongs to the class of isoquinolines and is structurally similar to the naturally occurring alkaloid, berberine. In
作用机制
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has also been found to increase the expression of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone in lab experiments is its potent anticancer activity against various cancer cell lines. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone. One area of interest is the development of novel analogs of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone that can exhibit improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone and its potential applications in other fields such as immunology and infectious diseases.
合成方法
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone can be synthesized through a multistep process involving the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-chloro-6-methylpyridine followed by reduction with sodium borohydride. The final product is obtained through a condensation reaction between the resulting amine and 2,2,2-trifluoroacetophenone in the presence of acetic acid.
科学研究应用
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In neurology, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been found to have neuroprotective effects against oxidative stress-induced damage and can improve cognitive function. In cardiovascular diseases, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to have vasodilatory effects and can reduce blood pressure.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-8-15(17-12)16(19)18-10-9-13-6-2-3-7-14(13)11-18/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZCLLHGTZIAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)

![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)





![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)